molecular formula C17H13NO B403261 4-[(2-naphthylmethylene)amino]phenol

4-[(2-naphthylmethylene)amino]phenol

Cat. No.: B403261
M. Wt: 247.29g/mol
InChI Key: YNUICXHDIPFGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-naphthylmethylene)amino]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a naphthalenylmethyleneamino group attached to the phenol, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-naphthylmethylene)amino]phenol typically involves the condensation reaction between 4-aminophenol and 2-naphthaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may involve advanced techniques like column chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-naphthylmethylene)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common due to the activated aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-[(2-naphthylmethylene)amino]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-naphthylmethylene)amino]phenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

4-[(2-naphthylmethylene)amino]phenol can be compared with other phenolic compounds such as:

    Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.

    4-Hydroxyphentermine: Another phenolic compound with different substituents.

    Naphthol: A naphthalene derivative with a hydroxyl group.

Uniqueness

The unique structure of this compound, with its naphthalenylmethyleneamino group, imparts distinct chemical and biological properties that differentiate it from other phenolic compounds.

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29g/mol

IUPAC Name

4-(naphthalen-2-ylmethylideneamino)phenol

InChI

InChI=1S/C17H13NO/c19-17-9-7-16(8-10-17)18-12-13-5-6-14-3-1-2-4-15(14)11-13/h1-12,19H

InChI Key

YNUICXHDIPFGBR-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.